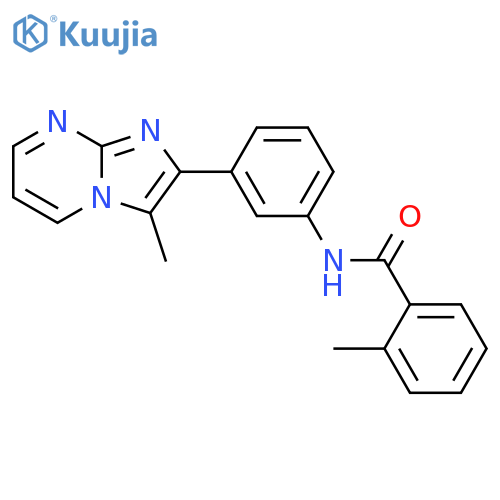Cas no 862811-59-4 (2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)

862811-59-4 structure
商品名:2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
- 2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Benzamide, 2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-
- 2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
- AKOS001186348
- Z111777992
- 862811-59-4
- 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- F0657-0445
- TCMDC-125138
- CHEMBL528351
-
- インチ: 1S/C21H18N4O/c1-14-7-3-4-10-18(14)20(26)23-17-9-5-8-16(13-17)19-15(2)25-12-6-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
- InChIKey: CJKDPQASEWGSLU-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=C(C)N3C(=N2)N=CC=C3)=C1)(=O)C1=CC=CC=C1C
計算された属性
- せいみつぶんしりょう: 342.14806121g/mol
- どういたいしつりょう: 342.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.13±0.70(Predicted)
2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0657-0445-1mg |
2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide |
862811-59-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
862811-59-4 (2-methyl-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
